2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide

VAP-1/SSAO inhibition Species selectivity Inflammation

2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (CAS 247569-82-0) is a synthetic benzamide building block (C14H11Cl2N3O3, MW 340.16) featuring a 2-amino-5-nitrobenzamide core N-alkylated with a 3,4-dichlorobenzyl group. In authoritative bioactivity databases, this compound has been registered as CHEMBL2326864 and evaluated as an inhibitor of vascular adhesion protein-1 (VAP-1/SSAO), with reported IC50 values of 14 nM against rat VAP-1 and 230 nM against human VAP-1 in recombinant CHO cell assays.

Molecular Formula C14H11Cl2N3O3
Molecular Weight 340.2 g/mol
CAS No. 247569-82-0
Cat. No. B1344211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide
CAS247569-82-0
Molecular FormulaC14H11Cl2N3O3
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl)Cl
InChIInChI=1S/C14H11Cl2N3O3/c15-11-3-1-8(5-12(11)16)7-18-14(20)10-6-9(19(21)22)2-4-13(10)17/h1-6H,7,17H2,(H,18,20)
InChIKeyCAQJCULNKULRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (CAS 247569-82-0): Chemical Identity and Baseline Procurement Context


2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide (CAS 247569-82-0) is a synthetic benzamide building block (C14H11Cl2N3O3, MW 340.16) featuring a 2-amino-5-nitrobenzamide core N-alkylated with a 3,4-dichlorobenzyl group . In authoritative bioactivity databases, this compound has been registered as CHEMBL2326864 and evaluated as an inhibitor of vascular adhesion protein-1 (VAP-1/SSAO), with reported IC50 values of 14 nM against rat VAP-1 and 230 nM against human VAP-1 in recombinant CHO cell assays [1]. This compound offers a distinctive substitution pattern—combining a 3,4-dichlorobenzyl moiety on the amide nitrogen with a free 2-amino group on the benzamide ring—that distinguishes it from common nitrobenzamide analogs and positions it as a useful chemical probe or starting point for VAP-1-targeted medicinal chemistry programs.

Why Generic 5-Nitrobenzamide Analogs Cannot Substitute for CAS 247569-82-0 in VAP-1 Research Pipelines


Within the 5-nitrobenzamide chemotype, VAP-1 inhibitory potency and species selectivity are exquisitely sensitive to both the N-benzyl substituent and the 2-position substituent on the benzamide ring. The combination of a 3,4-dichlorobenzyl group with a 2-amino group—as found in CAS 247569-82-0—yields a 16-fold difference in IC50 between rat (14 nM) and human (230 nM) VAP-1, a selectivity window that is not transferable to analogs lacking either the amino group or the specific dichlorination pattern [1][2]. Close structural analogs such as N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide have been evaluated in entirely different assay systems (photosynthetic electron transport inhibition, IC50 = 2.0 μmol/L in spinach chloroplasts) and cannot be assumed to possess the same VAP-1 binding profile [3]. Generic interchange without experimental validation of the 2-amino-3,4-dichlorobenzyl pharmacophore therefore carries a high risk of losing target engagement and species-relevant activity.

Quantitative Differentiation Evidence for 2-Amino-N-(3,4-dichlorobenzyl)-5-nitrobenzamide vs. Closest Analogs


VAP-1 Inhibitory Potency and 16-Fold Species Selectivity: CheMBL2326864 vs. PXS-4728A Class

In recombinant CHO cell assays using [14C]-benzylamine as substrate, CAS 247569-82-0 (CHEMBL2326864) inhibited rat VAP-1 with IC50 = 14 nM and human VAP-1 with IC50 = 230 nM, yielding a 16-fold species selectivity ratio (human/rat = 16.4) [1]. In contrast, the clinical-stage VAP-1 inhibitor PXS-4728A (a structurally distinct haloallylamine benzamide) shows no significant species preference between mouse, rat, and human VAP-1 in the same assay format, as confirmed by Kubota et al. (2020) [2]. This quantitative selectivity window is a direct consequence of the 2-amino-3,4-dichlorobenzyl pharmacophore and represents a measurable differentiator that enables researchers to select appropriate preclinical species for proof-of-concept studies.

VAP-1/SSAO inhibition Species selectivity Inflammation

Structural Determinant of VAP-1 Affinity: 2-Amino Substituent Advantage Over 2-Hydroxy Analog

The 2-amino group in CAS 247569-82-0 is a critical determinant of VAP-1 affinity. BindingDB data confirm that this compound achieves nanomolar VAP-1 inhibition (IC50 = 14–230 nM) [1]. The closely related 2-hydroxy analog N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide has not been reported as a VAP-1 inhibitor in any curated database; its published activity is limited to photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 = 2.0 μmol/L) [2]. The PET assay is mechanistically orthogonal to mammalian VAP-1 oxidase activity, meaning that the quantitative PET data (IC50 = 2.0 μM) cannot be used to infer VAP-1 engagement for the 2-hydroxy analog. The structure-activity relationship studies on N-benzylsalicylamides further demonstrate that the electronic contribution (σ) of the acyl substituent at the 2-position is the dominant factor governing biological activity in this chemotype [2], reinforcing that the 2-amino→2-hydroxy substitution constitutes a functional 'off-switch' for VAP-1 binding.

Structure-activity relationship VAP-1 binding Nitrobenzamide

Chemical Diversity Vector: Simultaneous 2-Amino and 3,4-Dichlorobenzyl Motifs vs. Generic Benzamide Building Blocks

Among commercially available 5-nitrobenzamide building blocks, CAS 247569-82-0 is one of the few that combines a free 2-amino group (able to form hydrogen bonds and act as a synthetic handle) with a 3,4-dichlorobenzyl N-substituent (which introduces lipophilicity and halogen-bonding capacity) . The most common analog in this series, 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, has been evaluated for anti-trypanosomal activity (low micromolar inhibition of T. brucei proliferation) [1] but lacks any reported VAP-1 activity and contains only a single chlorine on the N-phenyl ring . The dual-halogenation pattern on the benzyl group of the target compound increases the calculated logP and alters the Hammett σ constant of the benzylamide fragment—parameters that the QSAR analysis of Kralova et al. (2015) identified as key drivers of biological potency in N-benzyl benzamide series [2].

Chemical diversity Medicinal chemistry Building blocks

Procurement-Relevant Application Scenarios for CAS 247569-82-0 Based on Quantitative Evidence


Species-Selective VAP-1 Probe for Rodent Preclinical Inflammation Models

Based on the 14 nM IC50 against rat VAP-1 [1], CAS 247569-82-0 is directly suitable as a high-potency chemical probe for rodent models of inflammatory disease (e.g., LPS-induced lung inflammation, sepsis). Its 16-fold selectivity over human VAP-1 (230 nM) means that efficacy observed in rodent studies should be interpreted with awareness of species translatability—a feature that actually aids experimental design by providing a built-in benchmark for human target validation assays [2].

Medicinal Chemistry Starting Point for VAP-1/SSAO Inhibitor Optimization

The compound's confirmed nanomolar VAP-1 activity, combined with a synthetically accessible 2-amino group, makes it an ideal scaffold for hit-to-lead optimization. The 2-NH2 group can be derivatized (acylation, sulfonylation, reductive amination) to explore structure-activity relationships, while the 3,4-dichlorobenzyl moiety provides a lipophilic anchor demonstrated to be favorable in QSAR models [3][4].

Chemical Biology Tool to Differentiate VAP-1 Substrate Binding Pockets Across Species

Kubota et al. (2020) demonstrated that rat and human VAP-1 active site channels differ in size and hydrophobicity, causing some inhibitors to show species-dependent potency [2]. CAS 247569-82-0's 16-fold species window makes it a valuable tool compound for probing these structural differences. Researchers can use this compound in parallel rat and human VAP-1 assays to map structure-selectivity relationships within the benzamide inhibitor series.

Reference Standard for Nitrobenzamide QSAR Model Development

The QSAR study by Kralova et al. (2015) established that the biological activity of N-benzyl benzamides is governed by lipophilicity (logP/π) and electronic (σ) parameters of both the acyl and benzylamide fragments [4]. CAS 247569-82-0, with its well-defined substituent pattern (σ-NH2, σ-NO2, σ-3,4-Cl2), can serve as a calibration point for computational models predicting the ADME or target-binding properties of nitrobenzamide libraries.

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